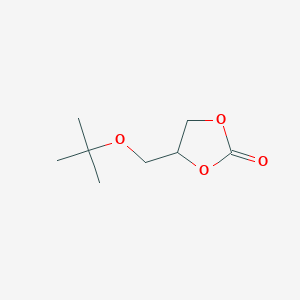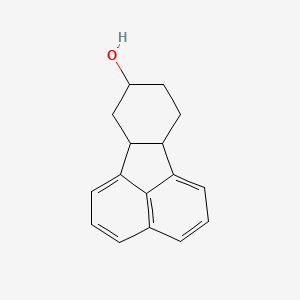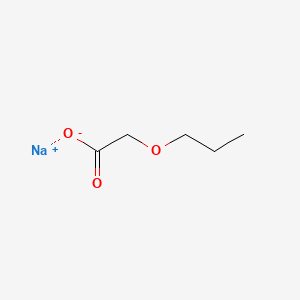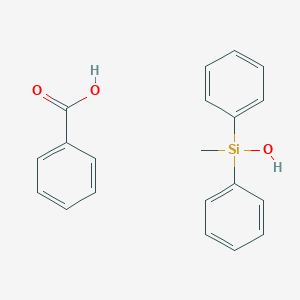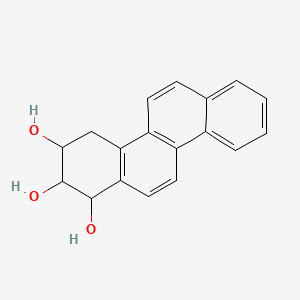
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes an ethylidene group, a methyl group, and a 2-methylprop-2-en-1-yl group attached to a cyclopentane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane can be achieved through various organic reactions. One common method involves the alkylation of cyclopentane derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentane ring, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity, leading to higher yields of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) can convert the compound to saturated hydrocarbons.
Substitution: Halogenation reactions with reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with metal catalysts such as palladium or platinum.
Substitution: Halogens like Br2 or Cl2, often in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
2-Methylprop-2-en-1-ol: An alcohol with a similar alkyl group.
2-Methyl-2-propen-1-ol: Another alcohol with a similar structure.
Uniqueness
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
83467-72-5 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
2-ethylidene-1-methyl-1-(2-methylprop-2-enyl)cyclopentane |
InChI |
InChI=1S/C12H20/c1-5-11-7-6-8-12(11,4)9-10(2)3/h5H,2,6-9H2,1,3-4H3 |
InChI-Schlüssel |
CHYXFZNEEKLMQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1CCCC1(C)CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


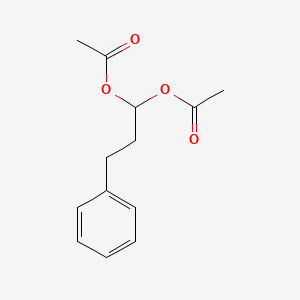

![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
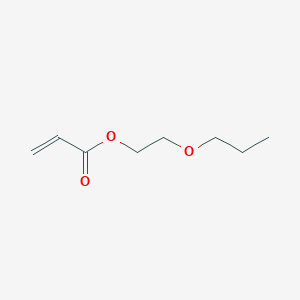
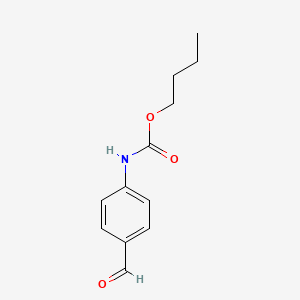
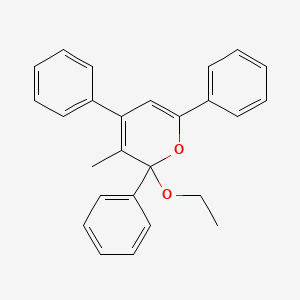
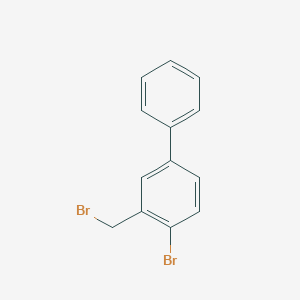
![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)

